molecular formula C8H13NO3 B184331 Oxazole, 5-(diethoxymethyl)- CAS No. 104336-01-8

Oxazole, 5-(diethoxymethyl)-

Cat. No. B184331
M. Wt: 171.19 g/mol
InChI Key: XRMACLJEBLOSGG-UHFFFAOYSA-N
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Description

Oxazole, 5-(diethoxymethyl)- is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of oxazole and has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of oxazole, 5-(diethoxymethyl)- is not well understood. However, studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Oxazole, 5-(diethoxymethyl)- has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. Additionally, oxazole, 5-(diethoxymethyl)- has been reported to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli.

Advantages And Limitations For Lab Experiments

Oxazole, 5-(diethoxymethyl)- has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. This compound is also stable under normal laboratory conditions. However, one limitation of using oxazole, 5-(diethoxymethyl)- in lab experiments is its limited solubility in water, which may require the use of organic solvents.

Future Directions

For the study of this compound include the development of new derivatives with improved pharmacological properties and the investigation of its mechanism of action.

Scientific Research Applications

Oxazole, 5-(diethoxymethyl)- has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been used as a ligand in coordination chemistry and as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

5-(diethoxymethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-3-10-8(11-4-2)7-5-9-6-12-7/h5-6,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMACLJEBLOSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CN=CO1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340743
Record name Oxazole, 5-(diethoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazole, 5-(diethoxymethyl)-

CAS RN

104336-01-8
Record name Oxazole, 5-(diethoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared according to the procedure of Schollkopf (J. Am. Chem. Soc. 112 (10) 4070 (1990)). To a solution of methyl isocyanide (2.88 g, 0.0702 mol) in THF (50 mL) under argon at -78° C. was added dropwise n-butyllithium solution (1.6M in hexanes, 44 mL) over 15 mins. After stirring for an additional 20 mins at -78° C., a solution of ethyl diethoxyacetate (12.62 g, 0.0702 mol) in THF (15 mL) was added dropwise over 20 mins. The bath was allowed to warm to -30° C. over the next 2 hrs and the reaction was then stirred at 0° C. for 30 mins. The reaction was quenched at 0° C. with glacial HoAc (4.22 g, 0.0702 mol) and the solvent was removed by rotary evaporation in vacuo. The golden solid was partitioned with H2O (45 mL) and EtOAc (200 mL), and the aqueous extracted with EtOAc (2×200 mL). The combined organic was washed with satd aq NaCl, dried over Na2SO4, and concentrated in vacuo to a brown oil. Chromatography on a 300 g SiO2 flash column with a gradient of EtOAc/hexane (10%, 15%, 20%) afforded the desired compound as a colorless liquid (7.46 g, 0.0436 mol, 62%): 1H NMR (CDCl3) δ1.25 (t, J=6.9 Hz, 6H), 3.56-3.70 (m, 4H), 5.62 (s, 1H), 7.26 (s, 1H), 7.86 (s, 1H). Mass spectrum: (M+H)+ =172.
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.88 g
Type
reactant
Reaction Step Three
Quantity
44 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
12.62 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
62%

Synthesis routes and methods II

Procedure details

Prepared according to the procedure of Schöllkopf (J. Am. Chem. Soc. 112 (10) 4070 (1990)). To a solution of methyl isocyanide (2.88 g, 0.0702 mol) in THF (50 mL) under argon at −78° C. was added dropwise n-butyllithium solution (1.6M in hexanes, 44 mL) over 15 mins. After stirring for an additional 20 mins at −78° C., a solution of ethyl diethoxyacetate (12.62 g, 0.0702 mol) in THF (15 mL) was added dropwise over 20 mins. The bath was allowed to warm to −30° C. over the next 2 hrs and the reaction was then stirred at 0° C. for 30 mins. The reaction was quenched at 0° C. with glacial HOAc (4.22 g, 0.0702 mol) and the solvent was removed by rotary evaporation in vacuo. The golden solid was partitioned with H2O (45 mL) and EtOAc (200 mL), and the aqueous extracted with EtOAc (2×200 mL). The combined organic was washed with satd aq NaCl, dried over Na2SO4, and concentrated in vacuo to a brown oil. Chromatography on a 300 g SiO2 flash column with a gradient of EtOAc/hexane (10%, 15%, 20%) afforded the desired compound as a colorless liquid (7.46 g, 0.0436 mol, 62%): 1H NMR (CDCl3) δ 1.25 (t, J=6.9 Hz, 6H), 3.56-3.70 (m, 4H), 5.62 (s, 1H), 7.26 (s, 1H), 7.86 (s, 1H). Mass spectrum: (M+H)+=172.
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.88 g
Type
reactant
Reaction Step Three
Quantity
44 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
12.62 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
4.22 g
Type
reactant
Reaction Step Five
Yield
62%

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